molecular formula C35H35IN2 B12515133 1,1,3-Trimethyl-2-[5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[e]indolium Iodide

1,1,3-Trimethyl-2-[5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[e]indolium Iodide

Cat. No.: B12515133
M. Wt: 610.6 g/mol
InChI Key: PXXBSYXTQAWFHV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,3-Trimethyl-2-[5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[e]indolium Iodide is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its indolium core, which is a key feature in many organic dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3-Trimethyl-2-[5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[e]indolium Iodide typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Condensation Reactions: These are used to form the indolium core by reacting appropriate precursors under controlled conditions.

    Alkylation: This step introduces the trimethyl groups to the indolium structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1,1,3-Trimethyl-2-[5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[e]indolium Iodide undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the electronic properties of the compound, making it useful in different applications.

    Reduction: This reaction can be used to modify the compound’s structure and reactivity.

    Substitution: Common in organic chemistry, substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinones, while reduction could yield various reduced forms of the indolium compound.

Scientific Research Applications

1,1,3-Trimethyl-2-[5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[e]indolium Iodide has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions and processes.

    Biology: Employed in staining techniques for microscopy and other imaging methods.

    Medicine: Investigated for potential therapeutic uses, including as a photosensitizer in photodynamic therapy.

    Industry: Utilized in the production of organic pigments and dyes for textiles and other materials.

Mechanism of Action

The mechanism by which 1,1,3-Trimethyl-2-[5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[e]indolium Iodide exerts its effects involves its interaction with molecular targets such as proteins and nucleic acids. The compound can intercalate into DNA, affecting its structure and function. Additionally, it can generate reactive oxygen species (ROS) under light exposure, leading to cellular damage and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,3,3-Trimethyl-3H-indole: Another indole derivative with similar structural features.

    1,3,3-Trimethylindolino-6-nitrobenzopyrylospiran: A compound with a similar indolium core but different functional groups.

    Cyclopentane, 1,1,3-trimethyl-3-(2-methyl-2-propenyl)-: A structurally related compound with different applications.

Uniqueness

1,1,3-Trimethyl-2-[5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[e]indolium Iodide stands out due to its specific structural configuration, which imparts unique optical and electronic properties. These properties make it particularly valuable in applications requiring precise control over light absorption and emission.

Properties

IUPAC Name

1,1,3-trimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H35N2.HI/c1-34(2)30(36(5)28-22-20-24-14-10-12-16-26(24)32(28)34)18-8-7-9-19-31-35(3,4)33-27-17-13-11-15-25(27)21-23-29(33)37(31)6;/h7-23H,1-6H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXBSYXTQAWFHV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4C)C=CC6=CC=CC=C65)(C)C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H35IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.